Bretazenil - 84379-13-5

Bretazenil

Catalog Number: EVT-261467
CAS Number: 84379-13-5
Molecular Formula: C19H20BrN3O3
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bretazenil (Ro 16-6028) is a synthetic compound classified as an imidazobenzodiazepine. It serves as a research tool for investigating the function and pharmacology of the gamma-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Specifically, Bretazenil acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. This unique pharmacological profile makes it valuable for exploring the complexities of GABAA receptor function and its role in various physiological and behavioral processes.

    • Compound Description: Midazolam is a short-acting benzodiazepine commonly used as a sedative and anticonvulsant. It acts as a full agonist at the benzodiazepine binding site of GABAA receptors. [, , , , , , , , , , , ]
    • Relevance: Midazolam serves as a key comparator to Bretazenil due to its full agonist profile. Studies frequently contrast the partial agonist actions of Bretazenil with the full agonist effects of Midazolam to explore differences in efficacy, tolerance, and dependence liability. [, , , , , , , , , , , ]
  • Diazepam

    • Compound Description: Diazepam is a widely used benzodiazepine medication known for its anxiolytic, anticonvulsant, and muscle relaxant properties. It acts as a full agonist at the benzodiazepine binding site of GABAA receptors, demonstrating high efficacy. [, , , , , , , , , , ]
    • Relevance: Similar to Midazolam, Diazepam acts as a point of comparison to Bretazenil. The differences in their intrinsic efficacies (full agonist vs. partial agonist) are frequently highlighted in studies investigating their effects on motor performance, tolerance development, and withdrawal symptoms. [, , , , , , , , ]
    • Compound Description: Flumazenil is a benzodiazepine antagonist, meaning it blocks the effects of benzodiazepines. It binds competitively to the benzodiazepine binding site of GABAA receptors without producing intrinsic activity. [, , , , , , , , , , , ]
    • Relevance: Flumazenil is frequently used in conjunction with Bretazenil to investigate the nature of Bretazenil's partial agonist activity. Studies often employ Flumazenil to block or reverse the effects of Bretazenil, providing further evidence of Bretazenil's interaction with the benzodiazepine binding site. [, , , , , , , , , , , ]
  • Ro 19-4603

    • Compound Description: Ro 19-4603 is a β-carboline derivative classified as a benzodiazepine inverse agonist. Unlike agonists, inverse agonists produce effects opposite to those of benzodiazepines. [, ]
    • Relevance: Ro 19-4603 is often studied alongside Bretazenil to highlight the spectrum of efficacy at the benzodiazepine binding site. While Bretazenil demonstrates partial agonist effects, Ro 19-4603 exhibits inverse agonism, emphasizing the diverse pharmacological profiles possible at this receptor site. [, ]

    Zolpidem

    • Compound Description: Zolpidem is a nonbenzodiazepine hypnotic medication primarily used to treat insomnia. It exhibits selectivity for the α1 subunit-containing GABAA receptors. [, , , , , ]
    • Relevance: Zolpidem's selectivity for a specific GABAA receptor subtype (α1) contrasts with the broader activity profile of Bretazenil. Comparisons between these compounds illuminate the potential for subtype-selective targeting versus broader modulation of GABAA receptors for therapeutic benefit. [, , , , , ]

    Imidazenil

    • Compound Description: Imidazenil, another imidazobenzodiazepine derivative, acts as a partial agonist at GABAA receptors. Similar to Bretazenil, it displays anxiolytic and anticonvulsant properties with reduced sedative and motor-impairing effects compared to full agonists. [, , , ]
    • Relevance: Imidazenil is structurally related to Bretazenil and shares a similar pharmacological profile as a partial agonist at GABAA receptors. Studies often investigate them together to explore the potential benefits of partial agonism in reducing tolerance, dependence, and side effects associated with full GABAA receptor agonists. [, , , ]

    Clonazepam

    • Compound Description: Clonazepam is a long-acting benzodiazepine commonly prescribed for its anticonvulsant and anxiolytic properties. While it is considered a full agonist, some studies suggest it might exhibit lower intrinsic efficacy compared to diazepam. [, , , ]
    • Relevance: Clonazepam's potential for lower intrinsic efficacy, despite being a full agonist, adds nuance to comparisons with the partial agonist profile of Bretazenil. These comparisons provide insights into the complexities of GABAA receptor pharmacology and the challenges in predicting clinical effects based solely on intrinsic efficacy classifications. [, , , ]

    Abecarnil

    • Compound Description: Abecarnil is a β-carboline derivative that acts as a partial agonist at GABAA receptors. It displays a preference for α2 and α3 subunit-containing receptors, potentially contributing to anxiolytic effects with reduced sedative and motor impairments. [, , , , , ]
    • Relevance: Abecarnil's subtype selectivity and partial agonist profile make it a relevant compound to compare with Bretazenil. Both compounds aim to achieve anxiolytic effects with reduced side effects, albeit through potentially different mechanisms related to subtype selectivity and intrinsic efficacy. [, , , , , ]
Source and Classification

Bretazenil is derived from the benzodiazepine class of drugs, which are commonly used to treat anxiety and related disorders. Unlike traditional benzodiazepines that function as full agonists, bretazenil's unique mechanism allows it to bind selectively to various subtypes of the GABA_A receptor, including α1, α2, α3, α4, α5, and α6 subunits . This broad binding profile contributes to its distinct pharmacological effects compared to other benzodiazepines.

Synthesis Analysis

The synthesis of bretazenil involves several key steps:

  1. Starting Material: The synthesis typically begins with 3-bromoaniline.
  2. Cyclization: The initial step involves cyclization reactions to form the core structure of the compound.
  3. Oxidation: Subsequent oxidation steps are employed to modify functional groups appropriately.
  4. Ring Enlargement: Finally, ring enlargement techniques are utilized to achieve the desired molecular configuration.

The process may involve various reagents and conditions, including the use of solvents like ethanol and reaction temperatures controlled at low levels (around 0 °C) for certain steps .

Technical Parameters

  • Reagents Used: Thionyl chloride for acyl chloride formation; ammonium hydroxide for amide formation.
  • Purification Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are typically used for purification and confirmation of product identity.
Molecular Structure Analysis

Bretazenil's molecular structure can be represented by its structural formula:

C19H20BrN3O3\text{C}_{19}\text{H}_{20}\text{Br}\text{N}_{3}\text{O}_{3}

Key Structural Features

  • Imidazopyrrolobenzodiazepine Core: The compound features a complex bicyclic structure that includes both imidazole and pyrrolidine rings.
  • Substituents: A bromine atom is attached to the aromatic ring, influencing its pharmacological activity.

The presence of various functional groups such as ketones and amides further contributes to its biological activity .

Chemical Reactions Analysis

Bretazenil can undergo several chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, potentially leading to the release of the corresponding carboxylic acid.
  2. Oxidative Reactions: The compound can participate in oxidation reactions that may modify its functional groups.
  3. Metabolic Reactions: In vivo studies indicate that bretazenil can be metabolized into various metabolites through cytochrome P450-mediated pathways .

Technical Details

  • Reaction Conditions: Typical reactions may require specific pH levels and temperatures to optimize yield and selectivity.
  • Byproducts: The synthesis process may yield byproducts that require careful separation and analysis.
Mechanism of Action

Bretazenil functions primarily as a partial agonist at GABA_A receptors:

  1. Binding Affinity: It exhibits high affinity for multiple GABA_A receptor subtypes, which modulates neurotransmission in the central nervous system.
  2. Pharmacological Effects: As a partial agonist, it enhances GABAergic activity but does not fully activate the receptor, resulting in anxiolytic effects with potentially reduced side effects compared to full agonists like diazepam .

Relevant Data

  • EC50 Value: Bretazenil has an EC50 value of approximately 10 nM at α1β1γ2 receptors .
  • Physiological Effects: It has been shown to produce sedative-hypnotic effects while minimizing tolerance development commonly associated with traditional benzodiazepines.
Physical and Chemical Properties Analysis

Bretazenil exhibits several notable physical and chemical properties:

  • Molecular Weight: 418.28 g/mol
  • Solubility: Soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 100 mM .
  • Storage Conditions: Recommended storage is at +4°C in a desiccated environment to maintain stability.

Additional Properties

  • Elimination Half-Life: Approximately 2.5 hours in humans .
  • Stability: Maintains integrity under specified storage conditions but may degrade under extreme temperatures or humidity.
Applications

Bretazenil's unique pharmacological profile allows it to be utilized in various scientific applications:

  1. Anxiolytic Research: Its role as a partial agonist makes it a valuable compound in studying anxiety disorders.
  2. Anticonvulsant Studies: It has demonstrated anticonvulsant activity in preclinical models, making it relevant for epilepsy research .
  3. Neuropharmacology Investigations: Bretazenil serves as a tool for understanding GABA_A receptor dynamics and their implications in neuropsychiatric conditions.

Clinical Considerations

While bretazenil shows promise due to its reduced side effect profile compared to traditional benzodiazepines, further research is necessary to fully elucidate its therapeutic potential and safety in clinical settings .

Properties

CAS Number

84379-13-5

Product Name

Bretazenil

IUPAC Name

tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1

InChI Key

LWUDDYHYYNNIQI-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br

Solubility

Soluble in DMSO

Synonyms

etazenil
Ro 16-6028
Ro-16-6028
t-butyl-8-bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo(1,5-a)-pyrrolo(2,1-c)(1,4)benzodiazepine-1-carboxylate

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br

Isomeric SMILES

CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.